molecular formula C9H17ClN2O B13084732 (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B13084732
M. Wt: 204.70 g/mol
InChI Key: REOSUYHONOZWGO-QRPNPIFTSA-N
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Description

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method involves the use of (S)-3-pyrrolidinol as a starting material, which is then reacted with an acyl chloride in the presence of a base to form the desired product . The reaction conditions usually include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The starting materials are typically sourced in bulk, and the reactions are optimized for high yield and purity. The final product is usually purified by recrystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Uniqueness

(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-configuration and the methanone group imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

pyrrolidin-1-yl-[(3S)-pyrrolidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m0./s1

InChI Key

REOSUYHONOZWGO-QRPNPIFTSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCNC2.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

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